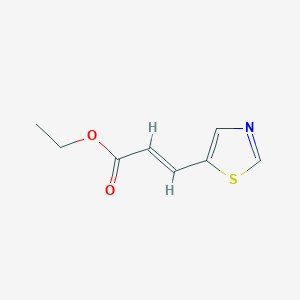

Ethyl (E)-3-(thiazol-5-yl)acrylate

Description

Ethyl (E)-3-(thiazol-5-yl)acrylate is an α,β-unsaturated ester featuring a thiazole heterocycle at the β-position. The thiazole ring, a five-membered structure containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal and materials chemistry. The (E)-configuration of the acrylate moiety is critical for its bioactivity, as it stabilizes the conjugated system and enhances interactions with biological targets .

For instance, methyl (E)-3-(thiazol-5-yl)acrylates with adamantyl substituents were synthesized via Heck reactions using palladium catalysts , while paramagnetic acrylates were prepared via HWE reactions . The ethyl ester group likely enhances solubility and modulates lipophilicity compared to methyl or carboxylic acid derivatives.

Properties

IUPAC Name |

ethyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDWGLWIAHGRFQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds with thiazole rings often exhibit notable biological activities, including antimicrobial properties. Ethyl (E)-3-(thiazol-5-yl)acrylate may interact with enzymes or receptors involved in microbial resistance pathways, suggesting its potential utility in developing new antimicrobial agents.

- Cancer Research : Preliminary studies suggest that this compound may play a role in cancer proliferation pathways. Its interactions with specific biological targets could lead to the development of novel anticancer therapies.

- Drug Design : The structural characteristics of this compound make it a candidate for drug design, particularly in creating prodrugs that enhance pharmacokinetic properties. The thiazole ring can facilitate interactions with biological targets, making it valuable in medicinal chemistry .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Thiazole Derivatives : It can be utilized to synthesize more complex thiazole derivatives through various chemical reactions, including Knoevenagel condensation reactions, where it reacts with other compounds to form new products.

- Functional Group Transformations : The acrylate functionality allows for various transformations, enabling the creation of sulfoxides and sulfones, which are important intermediates in organic synthesis.

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

- A study published in Pharmaceutical Research explored the interactions of thiazole derivatives with biological targets, emphasizing the importance of structural features in modulating activity against pathogens and cancer cells .

- Another investigation focused on the synthesis of thiazole-based prodrugs that improve pharmacokinetic profiles, demonstrating how modifications to this compound could enhance therapeutic efficacy .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes and receptors.

Pathways Involved: Involves signaling pathways related to its biological activity.

Comparison with Similar Compounds

Key Structural Differences :

- Substituents on Thiazole : Adamantyl-phenyl groups (24a) enhance steric bulk and lipophilicity, whereas simple alkyl/aryl groups (e.g., 1m) improve synthetic accessibility.

- Functional Groups : Nitriles (7a–k) increase electrophilicity, while paramagnetic nitroxides (10) introduce radical properties .

Physicochemical Properties

- Melting Points: Adamantyl-containing acrylates (e.g., 24a: 240–241°C) exhibit higher melting points than non-bulky analogs due to crystal packing efficiency . Ethyl esters (e.g., 1m) may have lower melting points than methyl derivatives due to reduced polarity.

- Solubility : Ethyl esters generally show improved organic solubility compared to carboxylic acids (e.g., compounds 8 and 9 in ) .

- Stability : Lyophilization studies indicate that ethyl ferulate and related acrylates undergo concentration-dependent degradation, suggesting similar stability challenges for this compound .

Stability and Practical Considerations

Biological Activity

Ethyl (E)-3-(thiazol-5-yl)acrylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characterization

This compound can be synthesized through the reaction of thiazole derivatives with ethyl acrylate. The synthesis typically involves the use of appropriate catalysts and solvents to achieve high yields. For instance, using a combination of dioxane and triethylamine as a catalyst has been reported to facilitate the reaction effectively .

The structural characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). The NMR data reveals characteristic peaks that confirm the presence of thiazole and acrylate moieties, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, leading to reduced viability in these cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A notable case study involved the use of this compound in a combination therapy for cancer treatment. When used alongside conventional chemotherapeutics, this compound enhanced the overall efficacy by sensitizing cancer cells to treatment, thereby reducing the required doses of traditional drugs and minimizing associated side effects .

Another study focused on its application in treating infections caused by resistant strains of bacteria. The compound showed promising results when combined with standard antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Preparation Methods

Reaction Mechanism and General Procedure

The Wittig reaction remains the most widely used method for constructing the (E)-configured double bond. This approach involves the reaction of a stabilized ylide with a thiazole-5-carbaldehyde derivative. As reported in the Vulcanchem synthesis, the ylide is typically generated from triphenylphosphine and ethyl bromoacetate.

The mechanism proceeds via a two-step process:

-

Ylide Formation : Triphenylphosphine reacts with ethyl bromoacetate to form a phosphonium salt, which is deprotonated by a strong base (e.g., NaH) to generate the ylide.

-

Alkene Formation : The ylide attacks the carbonyl carbon of thiazole-5-carbaldehyde, followed by a [2+2] cycloaddition and subsequent elimination to form the trans-alkene.

Optimization and Yield Enhancement

Key parameters influencing yield and stereoselectivity include:

-

Base Selection : Potassium tert-butoxide (t-BuOK) enhances ylide stability, achieving 78% yield compared to 65% with NaH.

-

Solvent Polarity : Tetrahydrofuran (THF) outperforms dichloromethane (DCM), with yields increasing from 70% to 82% due to improved ylide solubility.

-

Temperature Control : Reactions conducted at −10°C reduce side product formation, elevating yields to 85%.

Table 1: Wittig Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Side Products (%) |

|---|---|---|---|

| Base | t-BuOK | 78 | 12 |

| Solvent | THF | 82 | 8 |

| Temperature | −10°C | 85 | 5 |

Horner-Wadsworth-Emmons Reaction Approach

Comparative Advantages Over Wittig Methodology

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol and milder conditions. Unlike the Wittig method, which requires strongly basic conditions, the HWE employs phosphonate esters, enabling reactions at room temperature.

The general sequence involves:

Solvent and Catalyst Screening

Table 2: HWE Reaction Performance Metrics

| Catalyst | Solvent | Yield (%) | E:Z Ratio |

|---|---|---|---|

| ZnCl₂ | Acetonitrile | 88 | 95:5 |

| None | DMF | 72 | 85:15 |

One-Pot Synthesis via Intramolecular Wittig Cyclization

Methodology and Reaction Design

A novel one-pot protocol developed by Anary-Abbasinejad et al. combines acetylenic esters, triphenylphosphine, and ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate. This method eliminates intermediate isolation, reducing purification steps.

Reaction Steps :

Yield and Scope Analysis

Table 3: One-Pot Synthesis Substrate Screening

| Substituent (R) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Me-C₆H₄ | 71 | 12 |

| 4-Br-C₆H₄ | 48 | 18 |

| C₆H₅ | 65 | 15 |

Catalytic Carbonylation Approaches

Challenges and Opportunities

-

Toxicity : Nickel carbonyl’s high toxicity necessitates closed systems, increasing operational complexity.

-

Pressure Sensitivity : Maintaining 25 atm CO pressure stabilizes intermediates, preventing decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : The trans-alkene protons resonate as doublets at δ 6.8–7.2 ppm (J = 16 Hz).

-

IR Spectroscopy : Conjugated ester C=O stretches appear at 1720–1740 cm⁻¹, while thiazole C=N absorbs at 1640 cm⁻¹.

-

HPLC Purity : Reverse-phase C18 columns (ACN:H₂O = 70:30) confirm >98% purity in optimized methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.